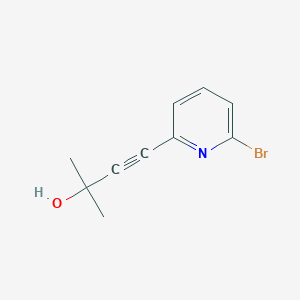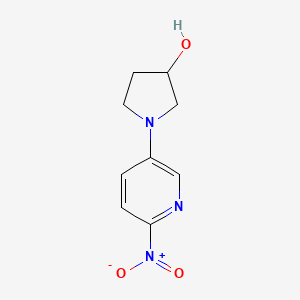
tricaprylylmethylammonium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tricaprylylmethylammonium nitrate is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tricaprylylmethylammonium nitrate typically involves the quaternization of tertiary amines. The process begins with the reaction of N-methyl-N,N-dioctylamine with an alkyl halide, followed by the addition of nitric acid to form the nitrate salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and waste management protocols.
Analyse Des Réactions Chimiques
Types of Reactions: tricaprylylmethylammonium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The nitrate group can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ion-exchange resins or other anionic compounds are typically used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions will result in different quaternary ammonium salts.
Applications De Recherche Scientifique
tricaprylylmethylammonium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Its antimicrobial properties make it useful in the study of microbial inhibition and as a preservative in biological samples.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: It is used in formulations for cleaning agents, disinfectants, and emulsifiers.
Mécanisme D'action
The mechanism by which tricaprylylmethylammonium nitrate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases. In biological systems, it disrupts microbial cell membranes, leading to cell lysis and death. The molecular targets include lipid bilayers and membrane proteins, which are essential for cell integrity and function.
Comparaison Avec Des Composés Similaires
- 1-Octanaminium, N-methyl-N,N-dioctyl-, phosphate
- 1-Octanaminium, N-methyl-N,N-dioctyl-, acetate
- 1-Octanaminium, N-methyl-N,N-dioctyl-, chloride
Comparison: While these compounds share similar structural features and surfactant properties, their specific anions (phosphate, acetate, chloride) confer different chemical and physical properties. For instance, the nitrate form is particularly effective in antimicrobial applications due to the oxidative potential of the nitrate ion. In contrast, the phosphate form may be more suitable for applications requiring biocompatibility.
Conclusion
tricaprylylmethylammonium nitrate is a versatile compound with significant applications in various fields. Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool in scientific research and industrial processes.
Propriétés
Numéro CAS |
6243-39-6 |
|---|---|
Formule moléculaire |
C25H54N2O3 |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
methyl(trioctyl)azanium;nitrate |
InChI |
InChI=1S/C25H54N.NO3/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;2-1(3)4/h5-25H2,1-4H3;/q+1;-1 |
Clé InChI |
UEPYVEILIFKOAA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Bromophenyl)ethynyl]benzonitrile](/img/structure/B8563151.png)



![2-Nitro-4-[(2,2,3,3-tetrafluoropropyl)sulfanyl]aniline](/img/structure/B8563172.png)


![2-Benzylnaphth[2,3-d]imidazole](/img/structure/B8563195.png)





![3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8563226.png)
